molecular formula C16H19N5OS B12580717 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Cat. No.: B12580717
M. Wt: 329.4 g/mol
InChI Key: PUXLICQTBUXNMJ-UHFFFAOYSA-N
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Description

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole nucleus with a triazino ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, thiols, and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The triazino ring may also contribute to the compound’s activity by enhancing its binding properties and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
  • Indole-3-acetic acid
  • Various indole derivatives with different substituents

Uniqueness

What sets Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- apart from similar compounds is its unique combination of the indole nucleus and the triazino ring. This structural feature may confer enhanced biological activity and specificity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C16H19N5OS/c1-9(2)17-13(22)8-23-16-18-15-14(19-20-16)11-7-10(3)5-6-12(11)21(15)4/h5-7,9H,8H2,1-4H3,(H,17,22)

InChI Key

PUXLICQTBUXNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC(C)C)C

Origin of Product

United States

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